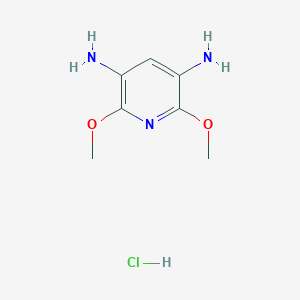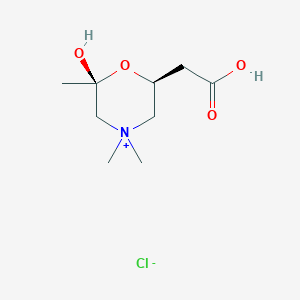![molecular formula C8H14O3 B012835 Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI) CAS No. 109466-72-0](/img/structure/B12835.png)
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as vanillin or methyl vanillin, and it is a flavoring agent commonly used in the food industry. However, its properties have also been explored in various fields of study, including biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The mechanism of action of vanillin is not fully understood. However, it is believed that vanillin exerts its effects through various pathways, including the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor-κB (NF-κB). Vanillin has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Vanillin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative stress. Vanillin has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, vanillin has been shown to have antimicrobial properties, which can help to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vanillin has several advantages for use in lab experiments. It is readily available and affordable, making it a cost-effective option for researchers. Additionally, vanillin has a low toxicity profile, which makes it a safe option for use in cell culture and animal studies. However, vanillin also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, vanillin can be unstable in certain conditions, which can affect its efficacy.
Direcciones Futuras
There are several potential future directions for research on vanillin. One area of interest is the development of vanillin-based therapies for cancer treatment. Additionally, there is potential for the use of vanillin in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of vanillin and its potential applications in various fields of study.
Conclusion:
In conclusion, vanillin is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, and it has potential applications in the treatment of cancer and neurodegenerative diseases. While vanillin has several advantages for use in lab experiments, it also has some limitations. Further research is needed to fully understand the potential of vanillin and its mechanism of action.
Métodos De Síntesis
Vanillin can be synthesized using various methods, including the oxidation of eugenol, which is a natural compound found in clove oil. Another method involves the use of guaiacol, which is a byproduct of the wood industry. This method involves the oxidation of guaiacol using air and a catalyst, such as copper or silver.
Aplicaciones Científicas De Investigación
Vanillin has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. Vanillin has also been investigated for its potential as a cancer-fighting agent. Studies have shown that vanillin can induce apoptosis, or programmed cell death, in cancer cells. Additionally, vanillin has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
Número CAS |
109466-72-0 |
|---|---|
Nombre del producto |
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI) |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(1R,3R,4R)-4-hydroxy-3-methoxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-11-8-4-6(5-9)2-3-7(8)10/h5-8,10H,2-4H2,1H3/t6-,7-,8-/m1/s1 |
Clave InChI |
DCDFGPPEPDQMPO-BWZBUEFSSA-N |
SMILES isomérico |
CO[C@@H]1C[C@@H](CC[C@H]1O)C=O |
SMILES |
COC1CC(CCC1O)C=O |
SMILES canónico |
COC1CC(CCC1O)C=O |
Sinónimos |
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



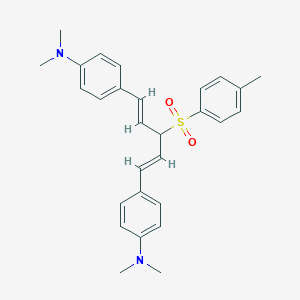
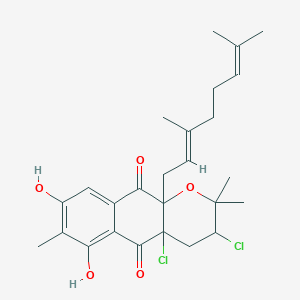
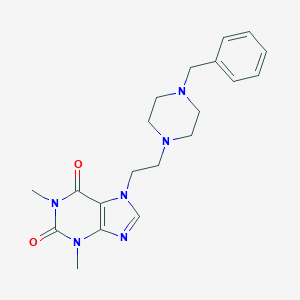
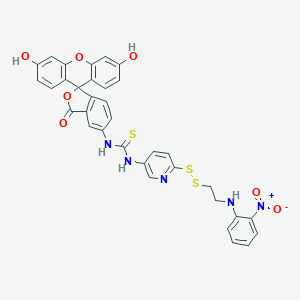
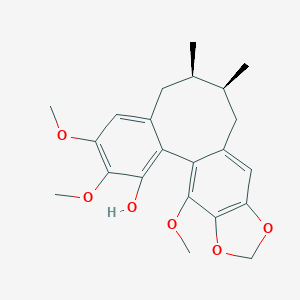
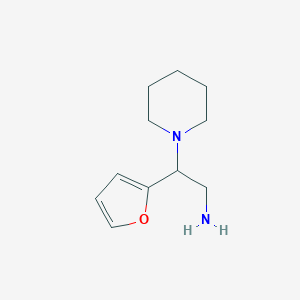
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
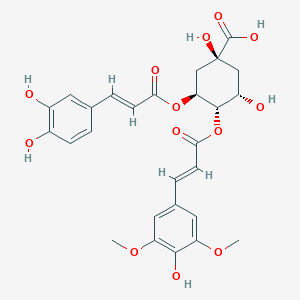
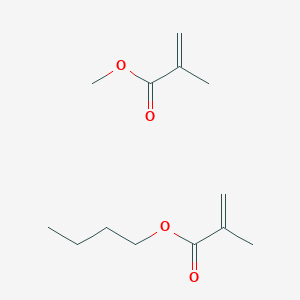
![Octreotide[reduced]](/img/structure/B12769.png)
